4,4'-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde is a complex organic compound characterized by its phenanthrene core and two benzaldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde typically involves multi-step organic reactions. One common method includes the formation of the phenanthrene core followed by the introduction of the butylphenyl and azanediyl groups. The final step involves the addition of the benzaldehyde groups under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4,4’-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The phenanthrene core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
4,4’-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4,4’-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde involves its interaction with specific molecular targets. The phenanthrene core can intercalate with DNA, while the benzaldehyde groups can form covalent bonds with nucleophilic sites in proteins and enzymes. These interactions can modulate biological pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-{Anthracene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde
- 4,4’-{Naphthalene-1,8-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde
Uniqueness
4,4’-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde is unique due to its phenanthrene core, which provides distinct electronic properties compared to anthracene and naphthalene derivatives. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and photonics.
Properties
CAS No. |
653584-14-6 |
---|---|
Molecular Formula |
C48H44N2O2 |
Molecular Weight |
680.9 g/mol |
IUPAC Name |
4-(4-butyl-N-[10-(4-butyl-N-(4-formylphenyl)anilino)phenanthren-9-yl]anilino)benzaldehyde |
InChI |
InChI=1S/C48H44N2O2/c1-3-5-11-35-17-25-39(26-18-35)49(41-29-21-37(33-51)22-30-41)47-45-15-9-7-13-43(45)44-14-8-10-16-46(44)48(47)50(42-31-23-38(34-52)24-32-42)40-27-19-36(20-28-40)12-6-4-2/h7-10,13-34H,3-6,11-12H2,1-2H3 |
InChI Key |
CYLUYUVDRZCIRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=C(C4=CC=CC=C4C5=CC=CC=C53)N(C6=CC=C(C=C6)CCCC)C7=CC=C(C=C7)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.